

Application Notes and Protocols: Rhodium on Carbon Catalyzed Hydrogenation of Aromatic Rings

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Compound of Interest

Compound Name: Rhodium carbon

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Introduction

The catalytic hydrogenation of aromatic rings is a fundamental transformation in organic synthesis, providing direct access to saturated carbocyclic and heterocyclic scaffolds prevalent in pharmaceuticals and fine chemicals. While aromatic systems are inherently stable, rhodium on carbon (Rh/C) has emerged as a powerful heterogeneous catalyst for this challenging reduction. This document provides detailed application notes and protocols for conducting rhodium on carbon catalyzed hydrogenation of aromatic rings, including reaction conditions, substrate scope, and experimental procedures.

Key Advantages of Rhodium on Carbon

Rhodium on carbon is often the catalyst of choice for aromatic ring hydrogenation due to several key advantages:

- **High Activity:** Rhodium exhibits superior activity for the saturation of aromatic systems compared to other common platinum group metals like palladium or platinum under milder conditions.^[1]
- **Broad Substrate Scope:** It is effective for the hydrogenation of a wide variety of both carbocyclic and heterocyclic aromatic compounds.^[2]

- **Heterogeneous Nature:** As a solid-supported catalyst, Rh/C is easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling.
- **Selectivity:** Under controlled conditions, chemoselectivity can often be achieved, allowing for the reduction of the aromatic ring in the presence of other reducible functional groups.

Experimental Protocols

General Procedure for Hydrogenation using Hydrogen Gas

This protocol outlines a general procedure for the hydrogenation of a substituted benzene derivative using 5% rhodium on carbon with gaseous hydrogen.

Materials:

- Substituted aromatic substrate
- 5% Rhodium on Carbon (50% wet with water)
- Solvent (e.g., methanol, ethanol, water, or acetic acid)
- Hydrogen gas source
- Parr shaker or similar hydrogenation apparatus
- Filter agent (e.g., Celite®)

Procedure:

- **Reaction Setup:** In a high-pressure reaction vessel, add the aromatic substrate (1.0 eq).
- **Solvent Addition:** Add the chosen solvent (e.g., methanol, 0.1 M concentration of substrate).
- **Catalyst Addition:** Carefully add 5% Rh/C catalyst (1-5 mol% Rh relative to the substrate). The catalyst is often used as a 50% water wet paste for safety.

- **System Purge:** Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen or argon to remove air, followed by purging with hydrogen gas.
- **Reaction Conditions:** Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 5 atm).^[2] Begin stirring and heat the reaction to the desired temperature (e.g., 80 °C).^[2]
- **Monitoring:** Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots (after safely depressurizing and purging the system) using techniques like TLC, GC-MS, or NMR.
- **Work-up:** Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the filter cake with the reaction solvent.
- **Product Isolation:** Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be performed by chromatography or recrystallization if necessary.

Protocol for In Situ Hydrogen Generation

An alternative, environmentally benign protocol utilizes an in situ hydrogen source, avoiding the need for high-pressure hydrogen gas cylinders.^[3]

Materials:

- Aromatic substrate
- 5% Rhodium on Carbon
- Aluminum powder
- Water (as both solvent and hydrogen source)
- Ultrasonicator

Procedure:

- **Catalyst Suspension:** In a reaction flask, suspend 5% Rh/C and aluminum powder in water.
- **Sonication:** Sonicate the mixture to activate the catalyst system.^[3]
- **Substrate Addition:** Add the aromatic substrate to the activated catalyst suspension.
- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (e.g., 25-50 °C) with vigorous stirring.^[3] The reaction of aluminum with water generates hydrogen in situ.
- **Monitoring and Work-up:** Monitor the reaction as described in the general procedure. Once complete, filter the reaction mixture to remove the catalyst and aluminum salts. The aqueous filtrate can then be extracted with an organic solvent to isolate the product.

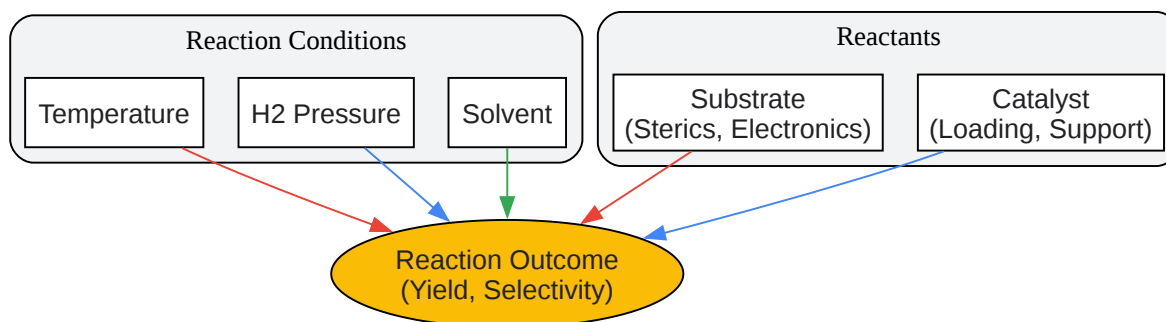
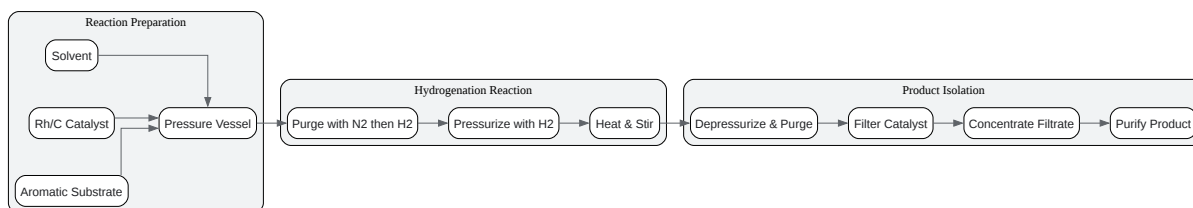
Data Presentation

The following tables summarize typical reaction conditions and outcomes for the hydrogenation of various aromatic substrates using rhodium-based catalysts.

Substrate	Catalyst	H ₂ Source	Pressure	Temperature (°C)	Solvent	Product	Yield (%)	Citation
Alkylbenzenes	10% Rh/C	H ₂	5 atm	80	Water	Alkylcyclohexanes	High	[2]
Biphenyls	10% Rh/C	H ₂	5 atm	80	Water	Bicyclohexyl	High	[2]
Pyridines	10% Rh/C	H ₂	5 atm	80	Water	Piperidines	High	[2]
Furans	10% Rh/C	H ₂	5 atm	80	Water	Tetrahydrofurans	High	[2]
Indole	5% Rh/C	Al/H ₂ O	Ambient	25	Water	Indoline	—	[3]
Indole	5% Rh/C	Al/H ₂ O	Ambient	50	Water	Octahydro-1H-indole	100 (selectivity)	[3]
Acetophenone	5% Rh/Al ₂ O ₃	Al/H ₂ O	Ambient	50	Water	1-Cyclohexylethanol	100	[3]
Benzene	[Rh(I)PPh ₃] ⁺ Montmorillonite	H ₂	20 atm	70	—	Cyclohexane	—	[4]

Visualizations

Experimental Workflow



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